3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
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Description
3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds containing the indole nucleus, like this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of this compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
3-Chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 342.81 g/mol
- CAS Number : Not specifically listed but related compounds exist under similar identifiers.
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer progression and inflammation. It is hypothesized to function as an inhibitor of certain enzymes and receptors that play critical roles in tumor growth and metastasis.
- Inhibition of COX Enzymes : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in many tumors. This inhibition can lead to reduced prostaglandin E2 (PGE2) synthesis, implicated in promoting cancer cell proliferation and survival .
- Targeting Metabotropic Glutamate Receptors (mGluRs) : Research indicates that modulation of mGluRs can influence tumor cell behavior. Compounds affecting these receptors may alter signaling pathways associated with cell growth and apoptosis .
Case Studies
- Anticancer Activity : In a study conducted by Fayad et al., the compound was screened alongside a library of drugs on multicellular spheroids, revealing significant anticancer properties against various cancer cell lines . The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.
- Inflammation Modulation : Another research highlighted the potential of similar isoindole compounds to act as TNF-α inhibitors, suggesting that this compound might also possess anti-inflammatory properties .
Table 1: Biological Activity Summary
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | COX-2 inhibition | , |
Apoptosis induction | Modulation of mGluRs | , |
Anti-inflammatory | TNF-α inhibition |
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the specific pathways affected by this compound.
- Clinical Trials : To assess therapeutic outcomes in human subjects with specific malignancies.
Properties
IUPAC Name |
3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFKGJVXRIXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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